BOC-4-AZIDO-L-PHENYLALANINE

Description

Overview of Genetic Code Expansion and Engineered Systems

The central dogma of molecular biology describes how the genetic information encoded in DNA is transcribed into messenger RNA (mRNA) and then translated into proteins. This process universally relies on a set of 64 triplet codons that specify the 20 canonical amino acids and three stop signals. nih.govfrontiersin.org Genetic code expansion is a powerful technology that enables the site-specific incorporation of non-canonical or unnatural amino acids (UAAs) into proteins in living organisms. frontiersin.orgportlandpress.com

This feat is primarily achieved by repurposing a "blank" codon, most commonly the amber stop codon (UAG), which is the least frequently used stop signal in organisms like E. coli. nih.gov The core of this technology is an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. nih.gov This pair must meet two critical criteria:

The engineered aaRS charges its cognate tRNA with the desired UAA.

The synthetase does not recognize any endogenous tRNAs, and the engineered tRNA is not a substrate for any endogenous synthetases, ensuring that the UAA is incorporated only in response to the reassigned codon.

This orthogonal system works in parallel with the cell's natural translation machinery to introduce the UAA at a specific, genetically programmed site within a protein of interest. nih.govnih.gov Over the years, this methodology has been refined, leading to the development of additional orthogonal pairs and the use of four-base codons, further expanding the possibilities for creating semi-synthetic organisms with novel functionalities. portlandpress.comnih.gov

Significance of Unnatural Amino Acids (UAAs) in Protein Functionalization

The site-specific incorporation of UAAs has dramatically broadened the chemical diversity available to proteins, moving beyond the functional groups offered by the 20 canonical amino acids. nih.gov This technique provides a powerful tool for a wide array of applications in protein engineering and functional studies. portlandpress.com

The introduction of UAAs with unique chemical or physical properties allows for:

Protein Labeling and Imaging: UAAs can carry fluorescent tags, biotin (B1667282), or other probes, enabling the visualization and tracking of proteins within living cells. portlandpress.com

Probing Protein Structure and Function: By incorporating UAAs with photo-crosslinking capabilities, researchers can map protein-protein interactions and study the dynamics of protein complexes. nih.gov

Controlling Protein Activity: The function of a protein can be modulated by incorporating UAAs that are photosensitive or that can be chemically modified to activate or inhibit the protein's function. portlandpress.com

Creating Novel Biocatalysts and Therapeutics: Engineering proteins with UAAs can enhance their stability, alter their substrate specificity, or introduce new catalytic activities for applications in biotechnology and medicine. rsc.org

Approximately half of the UAAs successfully incorporated into proteins are derivatives of phenylalanine or tyrosine, highlighting the versatility of these aromatic scaffolds in designing new functionalities. rsc.org The yields of proteins containing UAAs can range from several milligrams to tens of milligrams per liter of cell culture, with high fidelity of incorporation. nih.gov

Role of Azido-Functionalized Phenylalanine Derivatives in Bioorthogonal Chemistry

Among the most versatile UAAs are those containing an azide (B81097) moiety, such as 4-azido-L-phenylalanine (pAzF). The azide group serves as a bioorthogonal chemical handle, meaning it is chemically inert to the vast majority of biological functional groups but can react selectively with a specific partner under physiological conditions. nih.govnih.gov This allows for precise chemical modifications of proteins in complex biological environments like living cells without interfering with native processes. nih.gov

The azide group's utility stems from its participation in a variety of highly efficient and specific bioorthogonal reactions:

Staudinger Ligation: An early bioorthogonal reaction, the Staudinger ligation occurs between an azide and a triphenylphosphine (B44618) derivative to form a stable amide bond. nih.gov While groundbreaking, this reaction has been somewhat superseded by faster methods. nih.gov

Azide-Alkyne Cycloadditions ("Click Chemistry"): This category includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov These reactions are exceptionally robust and specific, enabling the attachment of various molecules, such as fluorescent dyes or drug payloads, to the target protein. nih.govosti.gov

Photochemical Reactions: Upon exposure to UV light, the phenyl azide group in pAzF can form a highly reactive nitrene species. nih.gov This property is widely used to induce covalent cross-links between the UAA and nearby molecules, providing a powerful method for identifying interaction partners. nih.govnih.gov

The compound BOC-4-azido-L-phenylalanine is the N-Boc-protected precursor to pAzF. nih.gov The tert-butoxycarbonyl (Boc) protecting group is essential for its use as a building block in chemical peptide synthesis and is removed to yield pAzF, the amino acid that is ultimately incorporated into proteins via genetic code expansion. nih.govchemimpex.com

Data on Azide Bioorthogonal Reactions

The table below summarizes the key features of the primary bioorthogonal reactions involving the azido (B1232118) functional group.

| Reaction | Reactants | Key Features | Common Applications |

| Staudinger Ligation | Azide + Functionalized Phosphine (B1218219) | Forms a stable amide bond; occurs under physiological conditions; relatively slow kinetics. nih.gov | Early method for protein and cell surface labeling. nih.gov |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | High reaction rate and efficiency; requires a copper catalyst which can be toxic to cells. nih.gov | In vitro protein labeling, bioconjugation, materials science. nih.govnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Cyclooctyne (B158145) | Copper-free "click" reaction; suitable for live-cell applications; fast kinetics. nih.govtue.nl | Live-cell imaging, in vivo protein labeling, proteomics. osti.govtue.nl |

| Photochemical Cross-linking | Phenyl Azide + UV Light | Forms a reactive nitrene intermediate that creates covalent bonds with nearby molecules. nih.gov | Mapping protein-protein interactions, identifying binding partners. nih.govnih.gov |

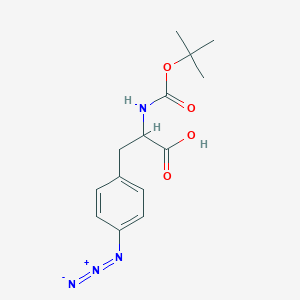

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWGGRIVPTXYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc 4 Azido L Phenylalanine and Derivatives

Classical Approaches for Azide (B81097) Moiety Introduction

The introduction of the azide group onto the L-phenylalanine scaffold is a critical step that can be achieved through several established methods. These approaches primarily involve the transformation of a precursor functional group on the phenyl ring into an azide.

Azidodediazoniation Strategies

One of the classical methods for introducing an azide group is through the azidodediazoniation of a corresponding phenyldiazonium species. nih.gov This process typically begins with the nitration of L-phenylalanine, followed by reduction of the nitro group to an amine. The resulting 4-amino-L-phenylalanine derivative then undergoes diazotization, and subsequent treatment with an azide source yields the desired 4-azido-L-phenylalanine. However, this method is often avoided for large-scale preparations due to the inherent explosion hazards associated with diazonium salts and hydrazoic acid. nih.gov

Diazotransfer Reactions

Diazotransfer reactions provide an alternative pathway to the azide moiety. nih.gov This method involves the reaction of a protected 4-aminophenylalanine derivative with a diazotransfer reagent, such as imidazole-1-sulfonyl azide. nih.gov The amino group is first protected, often with a Boc group, and then converted to an azide. While effective, this approach also carries safety concerns, as detonations involving the diazotransfer reagent have been reported. nih.gov

Ullman-Type Coupling Procedures

A widely adopted and often preferred method for the synthesis of 4-azido-L-phenylalanine derivatives involves a copper(I)-catalyzed Ullman-type coupling reaction. nih.gov This strategy typically starts with the protection of the amino group of L-phenylalanine, followed by iodination at the para position of the phenyl ring. The resulting protected 4-iodo-L-phenylalanine derivative is then coupled with an azide source, such as sodium azide, in the presence of a copper(I) catalyst and a suitable ligand. nih.gov This method is considered more amenable to larger scale synthesis, although the potential for in-situ formation of explosive copper azide complexes necessitates careful safety evaluation. nih.gov Amino acids can also serve as ligands in these Ullmann-type coupling reactions. chimia.ch

Protecting Group Chemistry: Role of the tert-Butyloxycarbonyl (Boc) Group

The tert-Butyloxycarbonyl (Boc) group is a crucial component in the synthesis of BOC-4-azido-L-phenylalanine, serving as a protecting group for the α-amino group of the amino acid. genscript.com This protection is essential to prevent the amine from participating in unwanted side reactions during the introduction of the azide functionality and subsequent peptide synthesis. genscript.com

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). genscript.comvaia.com This forms a stable carbamate (B1207046) linkage with the amino group. vaia.com The key advantage of the Boc group lies in its ease of removal under mild acidic conditions, commonly with trifluoroacetic acid (TFA), which leaves other functional groups in the molecule intact. genscript.comchemistrysteps.com This selective deprotection allows for the controlled, stepwise assembly of peptides. genscript.com The stability of the Boc group under various coupling conditions and its straightforward removal make it a versatile tool in peptide and organic synthesis.

Scalable and Chromatography-Free Synthesis Protocols for 4-Azido-L-Phenylalanine Precursors

For many applications, particularly in protein production, large quantities of 4-azido-L-phenylalanine are required, making scalable and cost-effective synthesis a priority. nih.gov Research has focused on developing protocols that are not only reliable and high-yielding but also avoid cumbersome and expensive purification techniques like chromatography. nih.govnih.gov

One such reported synthesis starts from L-phenylalanine and proceeds through a Cu(I)-catalyzed azidation pathway. nih.govnih.gov This method has been optimized to be chromatography-free, which is a significant advantage for large-scale production. nih.gov The development of biocatalytic cascades also presents a promising avenue for the scalable synthesis of 4-azido-L-phenylalanine from less expensive precursors like the corresponding aldehyde or carboxylic acid. biorxiv.org

Stereochemical Control and Purity Considerations in Synthesis

Maintaining the stereochemical integrity of the chiral α-carbon of L-phenylalanine throughout the synthetic sequence is of paramount importance. Any racemization would lead to a mixture of L- and D-isomers, which can have significant implications for the biological activity and incorporation of the unnatural amino acid into proteins.

To ensure stereochemical purity, analytical techniques such as Mosher's acid analysis are employed. nih.gov This involves derivatizing the amino acid with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyzing the resulting diastereomers by NMR spectroscopy. nih.gov The absence of signals corresponding to the D-epimer in the NMR spectra provides a high level of confidence in the stereochemical purity of the final product. nih.gov Careful selection of reaction conditions, such as performing azidation at lower temperatures, can also help minimize the risk of racemization.

Synthesis of Related Azido-Modified Phenylalanine Derivatives (e.g., 4-azidomethyl-L-phenylalanine)

The synthesis of azido-modified phenylalanine derivatives, such as 4-azidomethyl-L-phenylalanine, provides valuable tools for chemical biology and proteomics. These unnatural amino acids can be incorporated into proteins and serve as probes or as handles for bioorthogonal reactions. The synthetic routes to these compounds often involve multiple steps, starting from commercially available precursors.

A common strategy for the synthesis of 4-azidomethyl-L-phenylalanine hydrochloride begins with the commercially available N-(tert-butoxycarbonyl)-4-aminomethyl-L-phenylalanine methyl ester. nih.gov The synthesis proceeds through the formation of a mesylate intermediate, followed by nucleophilic substitution with sodium azide to introduce the azido (B1232118) group. Subsequent hydrolysis of the methyl ester and deprotection of the Boc group yields the final product.

The key steps in a reported synthesis of 4-azidomethyl-L-phenylalanine hydrochloride are outlined below. nih.gov The initial step involves the conversion of the amino group to an azide. This is achieved by first reacting N-(tert-butoxycarbonyl)-4-aminomethyl-L-phenylalanine methyl ester with methanesulfonyl chloride in the presence of triethylamine (B128534) to form the corresponding mesylate. nih.gov This intermediate is then treated with sodium azide in anhydrous dimethylformamide (DMF) to yield N-(tert-butoxycarbonyl)-4-azidomethyl-L-phenylalanine methyl ester. nih.gov

Following the introduction of the azide functionality, the protecting groups are removed. The methyl ester is hydrolyzed using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) (THF) and water. nih.gov Acidification of the reaction mixture then yields N-(tert-butoxycarbonyl)-4-azidomethyl-L-phenylalanine. nih.gov The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group using hydrochloric acid in 1,4-dioxane (B91453) to afford 4-azidomethyl-L-phenylalanine hydrochloride as a white solid. nih.gov

The synthesis of other azido-modified phenylalanine derivatives has also been reported, expanding the toolkit for researchers. For instance, 4-(4-azido-1-butynyl)-L-phenylalanine has been synthesized through a similar multi-step process. nih.gov These derivatives, with the azide group positioned at varying distances from the phenyl ring, allow for a more detailed probing of protein environments. nih.govrsc.org

Below are data tables summarizing the synthetic steps for 4-azidomethyl-L-phenylalanine hydrochloride based on reported research findings. nih.gov

Table 1: Synthesis of N-(tert-butoxycarbonyl)-4-azidomethyl-L-phenylalanine methyl ester

| Step | Starting Material | Reagents | Solvent | Key Conditions | Product |

| 1 | N-(tert-butoxycarbonyl)-4-aminomethyl-L-phenylalanine methyl ester | 1. Triethylamine, Methanesulfonyl chloride 2. Sodium azide | Anhydrous DMF | 1. 0°C to room temperature 2. Room temperature, 16 hr | N-(tert-butoxycarbonyl)-4-azidomethyl-L-phenylalanine methyl ester |

Table 2: Synthesis of 4-azidomethyl-L-phenylalanine hydrochloride

| Step | Starting Material | Reagents | Solvent | Key Conditions | Product |

| 1 | N-(tert-butoxycarbonyl)-4-azidomethyl-L-phenylalanine methyl ester | Lithium hydroxide monohydrate | THF/H₂O (3:1) | Room temperature, 16 hr | N-(tert-butoxycarbonyl)-4-azidomethyl-L-phenylalanine |

| 2 | N-(tert-butoxycarbonyl)-4-azidomethyl-L-phenylalanine | 2.5 M HCl in 1,4-dioxane | 1,4-dioxane | Room temperature, 4 hr | 4-azidomethyl-L-phenylalanine hydrochloride |

Molecular Mechanisms of Site Specific Incorporation of 4 Azido L Phenylalanine into Proteins

Design and Engineering of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

The cornerstone of genetic code expansion is the orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov For the site-specific incorporation of an ncAA, this pair must meet two critical criteria:

The engineered aminoacyl-tRNA synthetase (aaRS) must exclusively charge its cognate transfer RNA (tRNA) with the desired ncAA (in this case, AzF).

This engineered pair must not interact with the host cell's endogenous aaRSs, tRNAs, or canonical amino acids. nih.govkjom.org This mutual orthogonality ensures that the ncAA is incorporated only at the designated codon and that the cell's normal protein synthesis is not disrupted. kjom.orgbiorxiv.org

Researchers have successfully developed several orthogonal pairs for incorporating AzF, most commonly by adapting aaRS/tRNA pairs from phylogenetically distant organisms. nih.govplos.org The tyrosyl-tRNA synthetase/tRNATyr (TyrRS/tRNATyr) pair from the archaeon Methanocaldococcus jannaschii (Mj) has been extensively engineered for this purpose. kjom.orgjmb.or.kr By mutating the active site of the MjTyrRS, scientists have altered its substrate specificity, enabling it to recognize and activate AzF instead of its natural substrate, tyrosine. plos.orgresearchgate.net Similarly, the TyrRS from Saccharomyces cerevisiae (Sc) has been engineered to incorporate AzF in E. coli. kjom.org

The engineering process often involves both rational design, based on crystal structures of the synthetase, and directed evolution. kjom.orgplos.orgresearchgate.net Rational design might involve mutating key residues in the amino acid binding pocket of the aaRS. kjom.orge-ksbbj.or.kr Directed evolution, often coupled with fluorescence-activated cell sorting (FACS), allows for the screening of large libraries of aaRS mutants to select for variants with enhanced activity and selectivity for AzF. biorxiv.orgresearchgate.net For example, random mutagenesis followed by FACS has been used to generate MjTyrRS mutants with significantly improved incorporation ability for AzF. researchgate.net

| Parental aaRS | Organism of Origin | Key Mutations | Observed Improvement | Reference |

|---|---|---|---|---|

| McTyrRS | Methanosaeta concilii | K776, K801, M320 (resulting from random mutagenesis) | Showed 1.5 to 3.7-fold greater AzF-incorporation ability compared to the control. | researchgate.net |

| pEVOL-pAzF-C1-K776 | Engineered Plasmid | M178T, F248L | Exhibited 1.36- and 1.19-fold increases in specific fluorescence intensity, respectively. | e-ksbbj.or.kr |

| ScTyrRS | Saccharomyces cerevisiae | Mutations at Y43, Y127, D177, E178, L181 | Successfully incorporated AzF into a reporter protein in E. coli. | kjom.org |

| pCNFRS | Methanocaldococcus jannaschii | Evolved variants from directed evolution | Significantly improved selectivity for pAzF over other phenylalanine analogues. | nih.gov |

Amber Codon Suppression Techniques for Genetic Encoding

To assign a unique codon for AzF, genetic code expansion typically repurposes one of the three stop codons: UAG (amber), UAA (ochre), or UGA (opal). The amber codon, UAG, is the most commonly used target because it is the least frequent stop codon in many organisms, including E. coli and mammalian cells. d-nb.infofrontiersin.org The technique, known as amber codon suppression, involves introducing a suppressor tRNA that recognizes the UAG codon. nih.govnih.gov

This suppressor tRNA is an engineered version of the orthogonal tRNA (e.g., MjtRNATyr), in which its anticodon has been mutated from the original (e.g., GUA for tyrosine) to CUA. d-nb.info This CUA anticodon base-pairs with the UAG codon on the messenger RNA (mRNA) during translation. nih.gov When the ribosome encounters a UAG codon in the gene of interest, the engineered orthogonal aaRS has already charged the suppressor tRNA with AzF. The AzF-tRNACUA is then delivered to the ribosome, which incorporates AzF into the growing polypeptide chain, thus "suppressing" the termination signal and allowing protein synthesis to continue. nih.govnih.gov The expression of the orthogonal aaRS and suppressor tRNA is typically controlled by plasmids introduced into the host cell. researchgate.netnih.gov

Fidelity and Efficiency of Ribosome-Mediated UAA Incorporation

The success of producing a homogenous protein containing AzF at a specific site hinges on the fidelity and efficiency of the incorporation process.

Fidelity refers to the accuracy of incorporation, ensuring that only AzF is inserted at the target UAG codon. Mis-incorporation of canonical amino acids by the engineered synthetase or recognition of the UAG codon by the cell's own release factors would lead to a heterogeneous mixture of proteins. Studies have shown that with a well-designed orthogonal pair, the fidelity of AzF incorporation can be very high, often exceeding 99%. ebi.ac.uk Mass spectrometry analysis is routinely used to confirm the precise mass of the resulting protein and verify the successful and specific incorporation of AzF. kjom.orgrsc.org

Efficiency , or suppression efficiency, refers to the yield of the full-length protein containing the ncAA compared to the amount of protein that would be produced if the codon were a sense codon. d-nb.info This is often a major bottleneck, as the engineered tRNACUA must compete with the host cell's translation release factors (e.g., Release Factor 1 in E. coli), which bind to the UAG codon to terminate translation. nih.gov Low intracellular concentrations of the ncAA can also limit efficiency. nih.gov Research has focused on improving suppression efficiency by engineering aaRS mutants with higher activity, using plasmids that express multiple copies of the synthetase and tRNA genes, and optimizing host cell systems. jmb.or.krresearchgate.net

| Host System | Target Protein | Suppression Efficiency (%) | Notes | Reference |

|---|---|---|---|---|

| P. pastoris (cell-free) | Adora2a-Nluc | 36% | No readthrough was observed in the absence of orthogonal tRNA, indicating high specificity. | nih.gov |

| V. natriegens | EYFP | up to 35.5 ± 0.8% | Demonstrates significant improvement over initial attempts in this organism. | d-nb.info |

| Drosophila S2 cells | LacZ(Am91) | ~1% | Incorporation of 3-iodo-l-tyrosine, but demonstrates the principle in insect cells. The system was also used for AzF. | nih.gov |

Optimization of Host Cell Systems for Recombinant Protein Expression

The choice of host cell system is crucial for the efficient production of recombinant proteins containing AzF. Several systems have been optimized for this purpose, each with distinct advantages.

Escherichia coli : As the most common host for recombinant protein production, E. coli has been extensively used for AzF incorporation. frontiersin.org Its rapid growth, well-understood genetics, and the availability of numerous genetic tools make it a workhorse for genetic code expansion. berkeleysciencereview.com However, low UAA uptake rates can sometimes limit protein yield. nih.gov

Pichia pastoris : This methylotrophic yeast is a popular eukaryotic host for producing complex proteins, including those with post-translational modifications like disulfide bonds and glycosylation. nih.govresearchgate.net It has been successfully engineered for AzF incorporation, enabling the production of complex therapeutic proteins like monoclonal antibodies. ebi.ac.uknih.gov Fed-batch bioreactor cultivations can significantly increase the yield of AzF-containing proteins. nih.govresearchgate.net Cell-free protein synthesis systems derived from P. pastoris have also proven effective for site-specific AzF incorporation. nih.gov

Mammalian Cell Lines : Incorporating AzF in mammalian cells (e.g., HEK293T, CHO cells) is essential for studying protein function, interactions, and dynamics in their native cellular environment. frontiersin.orgnih.govnih.govresearchgate.net This approach has been used to install photocrosslinkers to trap protein-protein interactions within live cells or to label cell-surface receptors for imaging. nih.govnih.govebi.ac.uk While protein yields are typically lower than in microbial systems, the ability to study proteins in a physiologically relevant context is a major advantage. nih.govresearchgate.net

Vibrio natriegens : This gram-negative bacterium is emerging as a powerful alternative to E. coli due to its remarkably fast growth rate, with a doubling time of less than 10 minutes. frontiersin.orgnih.gov This rapid growth can translate to significantly higher protein production in a shorter amount of time. berkeleysciencereview.com Recent studies have successfully adapted genetic code expansion technology to V. natriegens, demonstrating robust incorporation of AzF with protein yields up to 25-fold higher than those achieved in standard E. coli expression strains. d-nb.infoberkeleysciencereview.comacs.org This makes V. natriegens a highly promising chassis for the large-scale production of proteins containing ncAAs. d-nb.info

| Host System | Key Advantages | Common Applications | Reference |

|---|---|---|---|

| Escherichia coli | Well-established, rapid growth, many genetic tools. | General recombinant protein production, initial system development. | frontiersin.orgberkeleysciencereview.com |

| Pichia pastoris | Eukaryotic, capable of post-translational modifications, high-density cultivation. | Production of complex proteins, antibodies, and secreted proteins. | nih.govresearchgate.net |

| Mammalian Cells | Physiologically relevant environment for studying human proteins. | Live-cell imaging, studying protein-protein interactions in situ, therapeutic protein development. | nih.govnih.gov |

| Vibrio natriegens | Extremely fast growth, high protein yields, high cell densities. | Rapid production of large quantities of ncAA-containing proteins. | d-nb.infoberkeleysciencereview.comacs.org |

Bioorthogonal Reactivity of the Azide Functionality in Proteins

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Principles and Applications

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," a class of reactions known for their reliability, high yields, and simple reaction conditions. chempep.combiochempeg.com This reaction involves the formation of a stable triazole ring from the reaction between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. acs.orgacs.org When an amino acid like 4-azido-L-phenylalanine is incorporated into a protein, the azide functionality serves as a handle for conjugation with various alkyne-containing molecules, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules. chemicalbook.com This enables a wide array of applications, from protein visualization and purification to the construction of antibody-drug conjugates. chemicalbook.comnih.gov

A significant advancement in CuAAC has been the development of accelerating ligands. These ligands coordinate to the copper(I) catalyst, enhancing the reaction rate and stabilizing the catalytically active Cu(I) oxidation state. mdpi.comnih.gov This acceleration is crucial for efficient labeling, especially at the low concentrations typical of biological experiments. nih.gov Furthermore, certain water-soluble ligands play a critical role in protecting cells from the cytotoxic effects of copper by minimizing the generation of reactive oxygen species. nih.govlumiprobe.com

| Ligand | Key Features | References |

| TBTA (Tris(benzyltriazolyl)methylamine) | The first widely used ligand for bioconjugation; significantly accelerates the reaction and stabilizes Cu(I). | mdpi.comnih.gov |

| THPTA (Tris(3-hydroxypropyltriazolyl)methylamine) | A water-soluble ligand that accelerates the reaction and protects cells from oxidative damage. | nih.govnih.govlumiprobe.com |

| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Demonstrates very high activity in accelerating CuAAC, allowing for lower copper concentrations. | nih.gov |

| BTTES (2,2',2'',2'''-(ethane-1,2-diylbis(((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)azanetriyl))tetraethanol) | Another highly active ligand for accelerating CuAAC reactions. | nih.gov |

| Sulfonated Bathophenanthroline | Forms a highly active catalyst for use in dilute aqueous conditions, though susceptible to oxidation. | nih.gov |

While CuAAC is a powerful tool, its application in living cells presents challenges, primarily due to the toxicity of the copper catalyst. chempep.comnih.gov High concentrations of copper can be detrimental to cells, limiting the reaction's utility for in vivo studies. nih.gov The development of accelerating ligands has partially mitigated this issue by allowing for effective labeling at lower, less toxic copper concentrations. nih.govnih.gov Another consideration is the potential for side reactions. For instance, the CuAAC reaction components have been shown to react with free thiols in cysteine residues, potentially leading to non-specific labeling and false-positive results in proteomics studies. nih.govacs.org Careful optimization of reaction conditions, including the use of specific ligands and appropriate controls, is therefore essential for successful application in cellular environments. nih.govacs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Labeling

To circumvent the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative. chempep.comrsc.org This reaction relies on the use of a strained cyclooctyne (B158145), which readily reacts with an azide without the need for a metal catalyst. chempep.combiochempeg.com The driving force for this reaction is the release of ring strain in the cyclooctyne as it forms the more stable triazole ring. chempep.com SPAAC has proven to be an excellent method for labeling biomolecules in living cells and even whole organisms, as it avoids the complications associated with copper catalysis. nih.govrsc.org Azide-containing amino acids like 4-azido-L-phenylalanine are readily incorporated into proteins and can be specifically targeted with cyclooctyne-bearing probes for applications such as live-cell imaging. nih.govnih.gov

| Feature | CuAAC | SPAAC |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Alkyne Reagent | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, DIFO, BCN) |

| Reaction Rate | Generally faster | Can be slower than ligand-accelerated CuAAC |

| Biocompatibility | Limited in live cells due to copper toxicity | Excellent for live cell and in vivo applications |

| Key Advantage | High reaction rates, robust | Copper-free, truly bioorthogonal in vivo |

| Key Disadvantage | Potential cytotoxicity | Cyclooctyne reagents can be less stable and have lower water solubility |

Staudinger Ligation and Other Bioorthogonal Reaction Modalities

The Staudinger ligation is another important bioorthogonal reaction that involves the reaction of an azide with a triarylphosphine. nih.govthermofisher.com This reaction is highly chemoselective, meaning the azide and phosphine (B1218219) groups react specifically with each other without cross-reacting with other functional groups found in biological systems. sigmaaldrich.com The Staudinger ligation results in the formation of a stable amide bond. While it is a very clean reaction with minimal background, its primary drawback is its relatively slow reaction kinetics compared to CuAAC and SPAAC, which can limit its efficiency for certain applications. acs.orgacs.org Nevertheless, its high selectivity makes it a valuable tool, particularly in proteomics studies where sensitive detection is required. acs.org Other bioorthogonal reactions involving azides have also been developed, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction, which offers very fast kinetics. mdpi.comacs.org

Kinetic and Selectivity Profiles of Azide Reactions in Complex Biological Milieux

The success of a bioorthogonal reaction in a complex biological environment depends on its kinetic and selectivity profile. chempep.com The reaction must be fast enough to occur at the low concentrations of reactants typically found in cells, and it must be highly selective to avoid off-target reactions with endogenous molecules. chempep.com

A comparison of the most common azide-based bioorthogonal reactions reveals a trade-off between reaction rate and other factors. Ligand-accelerated CuAAC can achieve very high reaction rates, but the potential for copper toxicity and side reactions must be managed. nih.govnih.govacs.org SPAAC offers excellent biocompatibility for in vivo studies, but its kinetics can be slower, and the stability of strained alkynes can be a concern. acs.orgchempep.com The Staudinger ligation boasts exceptional selectivity but is generally the slowest of the three. acs.orgacs.org

| Reaction | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Advantages | Disadvantages |

| Staudinger Ligation | 0.001 - 0.01 | Highly selective, no catalyst needed | Slow kinetics, phosphine reagents can oxidize |

| SPAAC | 0.1 - 1.0 | Copper-free, excellent for live systems | Slower than CuAAC, stability of strained alkynes |

| CuAAC | 1 - 1000+ (with ligands) | Very fast, robust reaction | Requires copper catalyst (potential toxicity) |

Achieving rapid and specific labeling in vivo remains a challenge. The delivery of bioorthogonal reagents to the target site and potential interference from endogenous molecules are significant hurdles. chempep.com Continued development of new bioorthogonal reactions with improved kinetics and selectivity, as well as novel strategies for controlling reactivity, will further expand the ability to study and manipulate proteins in their native environments. acs.org

Advanced Applications of Site Specifically Incorporated 4 Azido L Phenylalanine in Chemical Biology and Proteomics

Engineering of Proteins for Targeted Labeling and Bioconjugation

The ability to introduce AzF at specific sites within a protein sequence opens up a plethora of possibilities for targeted labeling and bioconjugation. chemimpex.comrsc.org This is typically achieved by expanding the genetic code, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to recognize the amber stop codon (UAG) and insert AzF during protein translation. rsc.orgnih.gov The incorporated azide (B81097) moiety then serves as a chemical handle for subsequent modifications. ebi.ac.uk

Fluorescent Tagging and Bioimaging (Cellular and in vivo)

A prominent application of site-specific AzF incorporation is the attachment of fluorescent dyes for bioimaging. chemimpex.comnih.gov This technique allows for the visualization and tracking of proteins within living cells and even whole organisms. nih.govnih.gov The azide group of AzF can be readily coupled to a fluorophore containing a reactive alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to a strained cyclooctyne (B158145) derivative through strain-promoted azide-alkyne cycloaddition (SPAAC), the latter being particularly useful in living systems due to its copper-free nature. nih.govnih.gov

Researchers have successfully used this method to label proteins like the tumor suppressor PTEN and the immune checkpoint protein PD-L1. nih.govutoronto.ca By incorporating AzF into these proteins, they could be conjugated with fluorophores like tetramethylrhodamine (B1193902) (TAMRA) for live-cell imaging, enabling the tracking of their intracellular activities. nih.gov Furthermore, this strategy has been extended to in vivo imaging, where antibody fragments with site-specifically incorporated AzF are labeled with imaging agents to map their biodistribution. nih.govnih.gov

Table 1: Examples of Fluorescent Probes Used with AzF for Bioimaging

| Fluorophore/Imaging Agent | Target Protein | Application | Reference |

|---|---|---|---|

| Tetramethylrhodamine (TAMRA) | PTEN | Live-cell imaging | nih.gov |

| Near-infrared fluorescent dyes | Cancer-related biomarkers | In vivo imaging | nih.gov |

| AF 488 | Azide-tagged biomolecules | Live-cell imaging | lumiprobe.com |

Affinity-Based Probes and Proteomic Profiling

The azide functionality of AzF can be exploited to create affinity-based probes for proteomic profiling. By attaching a biotin (B1667282) tag to the azide-modified protein, researchers can perform affinity purification followed by mass spectrometry to identify interacting partners. This approach is instrumental in mapping protein-protein interaction networks and understanding the composition of protein complexes. lumiprobe.comcaltech.edu

In one application, an engineered eukaryotic phenylalanyl-tRNA synthetase was used to selectively incorporate AzF into proteins in specific cell types of Caenorhabditis elegans. caltech.edu The azide-labeled proteins were then conjugated to cyclooctyne-functionalized affinity probes, allowing for their separation and subsequent identification by mass spectrometry, providing a cell-specific proteome. caltech.edu

Polyethylene (B3416737) Glycol (PEG)ylation for Protein Modulation

PEGylation, the attachment of polyethylene glycol (PEG) chains to proteins, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. frontiersin.org Site-specific PEGylation using AzF offers significant advantages over traditional methods that often result in heterogeneous mixtures. researchgate.net By incorporating AzF at a specific site, a PEG chain functionalized with an alkyne can be precisely attached via click chemistry. researchgate.netmdpi.com

This method has been successfully applied to various proteins, demonstrating that the resulting selectively PEGylated proteins retain their biological activity. researchgate.net The ability to control the exact site of PEGylation allows for the optimization of the therapeutic properties of the protein while minimizing potential negative impacts on its function. baseclick.eu

Table 2: Research Findings on Site-Specific PEGylation via AzF

| Protein | Key Finding | Reference |

|---|---|---|

| Superoxide Dismutase (SOD) | Site-specific mono-PEGylation achieved with retained enzyme activity. | researchgate.net |

| Interferon α-2b | Site-specific PEGylation helps preserve the protein's secondary structure. | mdpi.com |

Attachment to Antibodies and Other Biologics

The site-specific incorporation of AzF has proven invaluable for the development of advanced antibody-based therapeutics and diagnostics. nih.govchemimpex.com By introducing AzF into antibody fragments (Fabs), researchers can create homogenous conjugates with imaging agents or therapeutic payloads. nih.govnih.gov This precise control over the conjugation site leads to improved stability, efficacy, and pharmacological properties compared to traditional conjugation methods that target native amino acids like lysine (B10760008) or cysteine. nih.gov

For instance, AzF has been incorporated into anti-PD-L1 Fab fragments for positron emission tomography (PET) imaging, enabling the visualization of the in vivo biodistribution of this important immune checkpoint protein. nih.govutoronto.ca This approach holds significant promise for the development of next-generation antibody-drug conjugates (ADCs) with enhanced therapeutic windows. chemimpex.com

Elucidation of Protein-Protein and Protein-Ligand Interactions

Understanding the intricate web of interactions between proteins and other molecules is fundamental to cell biology. AzF provides a powerful tool to probe these interactions directly within their native context. lumiprobe.comrsc.org

Photoaffinity Labeling and Protein Crosslinking Studies

The aryl azide group of AzF is photoreactive. rsc.orgnih.gov Upon exposure to UV light, it forms a highly reactive nitrene species that can covalently crosslink with nearby molecules, effectively "capturing" transient or weak interactions. nih.govplos.org This photoaffinity labeling approach allows for the identification of direct binding partners of a protein of interest. rsc.orgnih.govrsc.org

By incorporating AzF at specific positions within a protein, researchers can map interaction interfaces with high spatial resolution. rsc.orgplos.org This technique has been employed to study protein-protein interactions in various systems, from purified protein complexes to living cells. plos.org For example, it has been used to investigate the homodimerization of the cochaperone Aha1 in S. cerevisiae, revealing in vivo interactions that differed from in vitro findings. plos.org This highlights the importance of studying protein interactions in their physiological environment, a task for which AzF is exceptionally well-suited.

Table 3: Common Photoreactive Groups in Photoaffinity Labeling

| Photoreactive Group | Reactive Species | Key Features | Reference |

|---|---|---|---|

| Aryl azide | Nitrene | Can be activated at 365 nm; smaller in size. | rsc.orgplos.orgnih.gov |

| Benzophenone | Ketyl radical | Forms covalent bonds with adjacent molecules. | rsc.orgnih.gov |

Förster Resonance Energy Transfer (FRET) for Proximity Sensing

Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that measures the distance between two fluorophores, a donor and an acceptor. The efficiency of energy transfer is highly dependent on the distance between these probes, making it a molecular ruler for the 1-10 nanometer range. The site-specific incorporation of pAzF allows for the precise placement of one of the FRET probes.

Through click chemistry, a fluorescent dye (a FRET donor or acceptor) functionalized with an alkyne group can be covalently attached to the azide group of pAzF within a protein. nih.govnih.gov This allows researchers to measure intramolecular distances by labeling another site in the protein with a second probe, or to study intermolecular interactions by labeling a binding partner.

For instance, a FRET sensor was developed to study the conformational dynamics of the calcium-sensing receptor (CaSR). nih.gov By incorporating pAzF at a specific residue (D451) and subsequently labeling it with a Cy3 or Cy5 alkyne dye via click chemistry, researchers could monitor distance changes within the receptor upon activation. nih.gov This approach provides high spatial resolution to track the subtle conformational shifts that govern protein function. nih.gov The ability to introduce imaging modalities like fluorophores at specific sites is a key advantage of using pAzF. nih.gov

Spin Labeling for Conformational Dynamics

Site-directed spin labeling (SDSL) is a powerful technique that utilizes electron paramagnetic resonance (EPR) spectroscopy to probe protein structure and dynamics. uni-konstanz.denih.gov By introducing a paramagnetic probe, or spin label, at a specific site, one can obtain information about the local environment, solvent accessibility, and conformational changes. uni-konstanz.de Pulsed EPR techniques like Double Electron-Electron Resonance (DEER), also known as PELDOR, can measure distances between two spin labels in the range of 1.5 to 16.0 nm. nih.govbiorxiv.org

The incorporation of pAzF provides a bioorthogonal handle for attaching spin labels, circumventing the common reliance on cysteine residues which may be functionally important or numerous in a protein. d-nb.infomdpi.com Spin labels containing a strained alkyne, such as dibenzocyclooctyne (DBCO), can be attached to pAzF-containing proteins via copper-free click chemistry. mdpi.com This has been demonstrated in studies where pAzF was incorporated into proteins like T4 Lysozyme and subsequently labeled with a strained dibenzocyclooctyne nitroxide reagent. mdpi.com

Furthermore, this method has been extended to use gadolinium (Gd³⁺) tags for DEER measurements. ebi.ac.uknih.gov A Gd³⁺ chelate with an alkyne function can be quantitatively ligated to a genetically encoded pAzF. ebi.ac.uknih.gov This approach offers exceptionally precise distance measurements because the position of the Gd³⁺ ion relative to the protein backbone can be predicted with high accuracy, providing powerful long-range structural information. nih.govnih.gov

Mechanistic Studies of Protein Structure, Folding, and Catalysis

The unique properties of the azide group in pAzF make it an invaluable probe for detailed mechanistic studies of protein behavior.

Vibrational Probes (Infrared Spectroscopy, 2D IR) for Local Environment Sensing

The azide group possesses a strong, asymmetric stretching vibration (~2100-2140 cm⁻¹) that appears in a region of the infrared (IR) spectrum that is largely free from interference from other protein vibrations. nih.gov The exact frequency of this vibration is highly sensitive to the local electrostatic environment, hydration, and hydrogen bonding. ebi.ac.uknih.gov This makes pAzF an effective vibrational reporter for monitoring local protein dynamics during processes like folding and catalysis. nih.govebi.ac.uk

For example, by incorporating pAzF into superfolder green fluorescent protein (sfGFP), researchers could monitor changes in the local environment during protein folding using Fourier-transform infrared (FTIR) spectroscopy. The azide's vibrational frequency shifts in response to changes in its solvation, providing a direct readout of the local environment. nih.govnih.gov

However, the application of pAzF in these studies is not without challenges. The IR absorption profile of pAzF can be complicated by accidental Fermi resonances, where the azide stretch vibration couples with combination bands, distorting the spectral shape. researchgate.netresearchgate.net Two-dimensional infrared (2D IR) spectroscopy has been instrumental in identifying and understanding these complex resonances, which are influenced by the hydrogen-bonding environment. ebi.ac.ukresearchgate.net Despite these complexities, the azide probe remains a powerful tool for site-specific detection of protein conformation and interactions. ebi.ac.uk

| Probe | Vibrational Frequency (cm⁻¹) | Key Characteristics |

| 4-Azido-L-phenylalanine (pAzF) | ~2100-2140 | Sensitive to local electrostatic environment and hydration; can be complicated by Fermi resonances. |

| 4-Cyano-L-phenylalanine (pCNPhe) | ~2240 | Less sensitive than azide but not photoreactive; serves as a FRET partner with tryptophan. nih.gov |

| 4-Azidomethyl-L-phenylalanine | ~2110 | More symmetric absorbance band than pAzF; shows high sensitivity to local protein environment. nih.gov |

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Applications

Beyond its use in DEER, pAzF facilitates a broader range of NMR and EPR studies. The ability to attach paramagnetic probes site-specifically via the azide handle is a significant advantage for obtaining structural and dynamic information. nih.govresearchgate.net

For NMR spectroscopy, lanthanide tags can be attached to pAzF. These tags can induce pseudocontact shifts and residual dipolar couplings in the NMR spectrum, providing long-range distance and orientation restraints that are crucial for determining the structure of proteins and protein complexes. researchgate.net

In EPR, as mentioned previously, the ligation of Gd³⁺ tags to pAzF provides a powerful tool for distance measurements. ebi.ac.uknih.gov The quantitative and cysteine-independent nature of this labeling method makes it a robust approach for studying protein conformation. ebi.ac.uknih.gov The development of various paramagnetic probes that can be attached via click chemistry to pAzF continues to expand the toolkit available for studying biological macromolecules with NMR and EPR. researchgate.net

Rational Design of Novel Bioconjugates and Functional Architectures

The precision offered by pAzF incorporation is a cornerstone for the rational design of complex protein-based materials and therapeutics.

Development of Antibody-Drug Conjugates (ADCs) with Defined Stoichiometry

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. nih.govacs.org A major challenge in ADC development is the production of homogeneous conjugates with a precisely controlled drug-to-antibody ratio (DAR). acs.orgresearchgate.net Traditional conjugation methods often target native amino acids like lysine or cysteine, resulting in heterogeneous mixtures that can compromise therapeutic efficacy and safety. nih.govnih.gov

Site-specific incorporation of pAzF into an antibody provides a unique chemical handle for drug attachment. nih.gov Using bioorthogonal click chemistry, a drug molecule functionalized with an alkyne group can be attached to the antibody at the position of the incorporated pAzF. medchemexpress.comnih.gov This strategy allows for the creation of ADCs with a defined stoichiometry and specific sites of drug attachment. nih.gov

For example, a pAzF can be incorporated into an antibody fragment (Fab), which is then reacted with a drug payload linked to a bicyclo[6.1.0]non-4-yne (BCN) moiety via strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This results in a homogeneous pool of ADC molecules, which is highly desirable for clinical development as it simplifies manufacturing, optimization, and regulatory approval. acs.org This approach improves the therapeutic index by allowing for a more uniform product, potentially reducing toxicity while maintaining efficacy. researchgate.net

| Conjugation Strategy | Key Feature | Outcome |

| Traditional (e.g., Cysteine/Lysine) | Targets native amino acids. | Heterogeneous mixture of ADCs with variable DARs. nih.govnih.gov |

| Site-Specific (via pAzF) | Incorporates pAzF as a bioorthogonal handle. | Homogeneous ADC population with defined stoichiometry and attachment sites. nih.govnih.gov |

Engineering of Enzyme Complexes and Assemblies

The precise spatial arrangement of enzymes is crucial for their function, particularly in multi-enzyme cascades where reaction intermediates are channeled between active sites. The site-specific incorporation of 4-azido-L-phenylalanine provides a robust method for engineering such enzyme complexes and assemblies through photo-activated crosslinking. ebi.ac.uk

The core principle involves genetically encoding pAzF at specific locations on the surface of an enzyme. researchgate.net This is achieved by using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber codon, TAG) and inserts pAzF during protein translation. ebi.ac.ukresearchgate.net The azide group on the incorporated pAzF is chemically inert until it is activated by UV light (typically ~254-366 nm). rsc.orgresearchgate.net Upon photoactivation, it forms a highly reactive nitrene species that can covalently bond with nearby molecules, including other proteins, effectively "linking" them together. nih.gov

This technique offers significant advantages over traditional chemical crosslinking methods, such as using glutaraldehyde, which often leads to random linkages that can obstruct enzyme active sites and reduce catalytic activity. ebi.ac.uk By strategically placing pAzF, researchers can control the orientation and stoichiometry of the assembled enzyme complexes, preserving or even enhancing their function.

Research Findings:

Studying Protein-Protein Interactions: Photo-crosslinking with pAzF has been instrumental in mapping the interaction interfaces within protein complexes. For instance, it has been used to probe the subunit interactions in ATP-sensitive potassium (KATP) channels and to identify binding partners of the human protein kinase CK2 regulatory subunit (CK2β). ebi.ac.uksciforum.net By incorporating pAzF at various positions and observing crosslinking patterns, researchers can deduce which domains are in close proximity in the native complex. sciforum.net

Creating Stable Enzyme Cascades: A significant application is the construction of crosslinked dual-enzyme systems. In one study, aldehyde ketone reductase (AKR) and glucose dehydrogenase (GDH) were engineered to contain pAzF. These mutant enzymes were then crosslinked using a diyne molecule via a bio-orthogonal reaction. The resulting crosslinked dual enzymes (CLDEs) demonstrated high stability and efficiency in a cascade reaction for the asymmetric synthesis of a chiral alcohol, achieving a product yield of 76.08% and an enantiomeric excess of 99.99%. This was a marked improvement over enzymes crosslinked with traditional methods. ebi.ac.uk

Self-Purifying Enzyme Aggregates: The site-specific nature of pAzF incorporation allows for the creation of highly pure and active enzyme aggregates. The linkage is controllable in terms of number and location, which can lead to a metal-free, self-purification process for the target enzymes. ebi.ac.uk

The table below summarizes key research findings in the engineering of enzyme complexes using 4-azido-L-phenylalanine.

Interactive Data Table: Engineered Enzyme Complexes Using 4-Azido-L-Phenylalanine| Enzyme System | Application | Crosslinking Method | Key Finding | Reference |

|---|---|---|---|---|

| Aldehyde Ketone Reductase (AKR) & Glucose Dehydrogenase (GDH) | Cascade Biocatalysis | Bio-orthogonal crosslinking with diyne | High product yield (76.08%) and stability in asymmetric synthesis. | ebi.ac.uk |

| ATP-sensitive potassium (KATP) channel | Probing Subunit Interactions | Photo-crosslinking | Elucidation of ligand-induced structural changes within the channel complex. | ebi.ac.uk |

| Human Protein Kinase CK2 | Identification of Binding Partners | Photo-crosslinking | Specific crosslinking of the CK2β subunit to its catalytic partner CK2α, confirming direct interaction. | sciforum.net |

Fabrication of Peptide-Based Materials with Integrated Functionality

The azide group of 4-azido-L-phenylalanine is a key component for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmedchemexpress.com This has made BOC-4-azido-L-phenylalanine an essential building block in solid-phase peptide synthesis for creating peptide-based materials with tailored functionalities. By incorporating pAzF into a peptide sequence, an azide "handle" is installed, which can then be selectively reacted with a molecule containing an alkyne group to form a stable triazole linkage. medchemexpress.com

This approach allows for the modular construction of complex biomaterials where the peptide component can provide structural scaffolding (e.g., through self-assembly into fibers or hydrogels) or biological activity, while the "clicked" molecule can introduce a wide range of functions.

Research Findings:

Site-Specific Labeling for Imaging: Peptides and proteins containing pAzF can be precisely labeled with imaging agents. For example, pAzF incorporated into proteins of interest allows for conjugation with fluorophores (like TAMRA) or PET tracers that have been modified with a strained alkyne (like BCN or DBCO). medchemexpress.comnih.gov This has been successfully applied to visualize the protein PTEN in live cells and to label an anti-PD-L1 antibody fragment for potential diagnostic applications. nih.gov

Development of Functional Hydrogels: Peptides designed to self-assemble into hydrogels can be synthesized with pAzF. These azide-functionalized gels can then be modified by clicking on therapeutic molecules, growth factors, or cell-adhesion ligands. This post-assembly modification strategy ensures that the delicate self-assembly process is not disturbed and that the bioactive molecules are presented in a controlled manner.

Creation of Peptide-Modified Surfaces: Peptides containing pAzF can be immobilized onto alkyne-functionalized surfaces. This is a powerful method for creating biocompatible coatings, biosensors, or platforms for studying cell-material interactions. The peptide sequence can be designed to promote cell attachment, resist biofouling, or capture specific target molecules.

The table below provides examples of peptide-based materials created using 4-azido-L-phenylalanine and their functionalities.

Interactive Data Table: Peptide-Based Materials with Integrated Functionality via 4-Azido-L-Phenylalanine| Material Type | Peptide Design Feature | Integrated Functionality | "Click" Reaction Partner | Application | Reference |

|---|---|---|---|---|---|

| Labeled Antibody Fragment | Site-specific pAzF in αPD-L1 Fab | PET Imaging | NOTA-BCN | Cancer Diagnostics | nih.gov |

| Labeled Intracellular Protein | Site-specific pAzF in PTEN | Live-Cell Fluorescence Imaging | TAMRA-BCN | Cellular Biology Research | nih.gov |

| Functionalized Nanoparticles | pAzF-containing peptide coating | Targeted Drug Delivery | Alkyne-modified drug | Therapeutics | researchgate.net |

| Bioactive Hydrogel | Self-assembling peptide with pAzF | Enhanced Cell Adhesion | Alkyne-RGD peptide | Tissue Engineering |

Analytical and Characterization Methodologies for Azido Functionalized Proteins

Mass Spectrometry (MS) for Verification of UAA Incorporation and Site-Specificity (e.g., ESI-Q-TOF)

Mass spectrometry stands as a cornerstone for the definitive verification of unnatural amino acid (UAA) incorporation into proteins. Electrospray ionization-quadrupole time-of-flight (ESI-Q-TOF) mass spectrometry is a particularly powerful tool in this context, providing high resolution and mass accuracy, which are crucial for confirming the presence of the UAA and its precise location within the protein sequence. ucsd.edu

The process typically involves analyzing the intact protein to determine its molecular weight. A successful incorporation of BOC-4-azido-L-phenylalanine will result in a predictable mass shift compared to the wild-type protein. For instance, the replacement of a natural amino acid with an azido-functionalized one leads to a specific mass difference that can be readily detected. rsc.org Studies have shown that ESI-Q-TOF analysis can confirm the expected mass differences with high accuracy. For example, the calculated mass difference between a mutant protein with an incorporated UAA and the wild-type protein was observed with high precision. rsc.org

Beyond intact mass analysis, tandem mass spectrometry (MS/MS) is employed to pinpoint the exact site of UAA incorporation. In a typical "bottom-up" proteomics workflow, the protein of interest is enzymatically digested into smaller peptides. nih.gov These peptides are then subjected to MS/MS analysis, where they are fragmented to produce a spectrum of daughter ions. By analyzing this fragmentation pattern, the amino acid sequence of the peptide can be determined, and the presence of the UAA at a specific residue can be unequivocally confirmed. This site-specificity is critical for the precise engineering of proteins with novel functionalities. biorxiv.orgtufts.edu

The successful application of ESI-Q-TOF has been demonstrated in various studies involving the incorporation of azido-functionalized amino acids into proteins like superfolder green fluorescent protein (sfGFP) and H-NOX. rsc.orgnih.govnih.gov In these cases, mass spectrometry not only verified the incorporation but also confirmed the high fidelity of the process. nih.govnih.gov

Table 1: ESI-Q-TOF Mass Spectrometry Data for UAA Incorporation

| Protein Construct | Expected Mass Difference (Da) | Observed Mass Difference (Da) | Reference |

| I5pCNF H-NOX vs. WT H-NOX | 59 | 60 | rsc.org |

| sfGFP-133-AePhe vs. wt-sfGFP | +117 | +117 | osti.gov |

| sfGFP-149-AePhe vs. wt-sfGFP | +118 | +118 | osti.gov |

Electrophoretic and Chromatographic Techniques (e.g., SDS-PAGE, HPLC)

Electrophoretic and chromatographic methods are fundamental for the initial assessment and purification of proteins containing this compound. These techniques provide crucial information about the purity and successful expression of the modified protein.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to visualize the successful incorporation of the unnatural amino acid. nih.gov The incorporation of a UAA can sometimes lead to a slight shift in the protein's migration pattern on the gel compared to the wild-type protein, although this is not always pronounced. nih.gov More importantly, SDS-PAGE is used to confirm the expression of the full-length protein only in the presence of the UAA in the growth media, indicating the fidelity of the incorporation system. biorxiv.org Analysis of protein expression under different conditions (with and without the UAA) clearly demonstrates the dependence of full-length protein synthesis on the availability of the azido-amino acid. nih.gov Furthermore, SDS-PAGE is instrumental in analyzing the products of subsequent modifications of the azido-functionalized protein, such as PEGylation, by showing a clear shift in molecular weight. researchgate.net

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for the purification and analysis of proteins and peptides containing this compound. usp.org RP-HPLC separates molecules based on their hydrophobicity. The introduction of the azido-phenylalanine group can alter the hydrophobicity of a protein or peptide, allowing for its separation from the unmodified counterparts. nih.gov Chiral HPLC methods have also been developed to ensure the enantiomeric purity of the N-Boc-protected intermediates used in the synthesis of 4-azido-L-phenylalanine. Additionally, size-exclusion chromatography (SEC) is employed to characterize and purify the resulting protein conjugates after modification reactions. researchgate.net

Table 2: Application of Electrophoretic and Chromatographic Techniques

| Technique | Application | Key Findings | Reference |

| SDS-PAGE | Verification of UAA incorporation | Confirmed expression of full-length sfGFP with azido-modified UAAs. | nih.govnih.gov |

| SDS-PAGE | Analysis of protein modification | Visualized molecular weight shift after PEGylation of an azido-functionalized protein. | researchgate.net |

| HPLC | Purification and analysis | Separated and purified proteins and peptides containing azido-phenylalanine. | usp.orgnih.gov |

| Chiral HPLC | Enantiomeric purity analysis | Resolved N-Boc-protected intermediates of 4-azido-L-phenylalanine. | |

| Size-Exclusion Chromatography | Characterization of conjugates | Characterized and purified protein conjugates after modification. | researchgate.net |

Spectroscopic Validation of Azide (B81097) Moieties (e.g., IR, UV-Vis)

Spectroscopic techniques provide a non-destructive means to confirm the presence of the azide functional group within the protein structure. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are particularly valuable for this purpose.

Infrared (IR) Spectroscopy is a powerful tool for the direct detection of the azide group. The azide asymmetric stretch vibration gives rise to a characteristic absorption band in a region of the IR spectrum that is otherwise transparent for proteins, typically around 2100 cm⁻¹. nih.gov This distinct signal serves as a clear signature for the successful incorporation of the azido-amino acid. nih.govnih.gov The frequency of this azide stretch is also sensitive to the local environment, providing insights into factors like hydration and solvent exposure of the incorporated UAA. nih.govnih.govebi.ac.uk For instance, studies have shown that the IR spectra of azido-modified UAAs incorporated into superfolder green fluorescent protein (sfGFP) indicated that the azide groups were hydrated. nih.govnih.gov

Table 3: Spectroscopic Data for Azide Validation

| Spectroscopic Method | Key Feature | Application | Reference |

| Infrared (IR) Spectroscopy | Azide asymmetric stretch (~2100 cm⁻¹) | Direct detection of the azide group in proteins. | nih.govnih.govnih.gov |

| Infrared (IR) Spectroscopy | Environmental sensitivity of azide stretch | Probing local hydration and solvent exposure. | nih.govnih.govebi.ac.uk |

| UV-Visible (UV-Vis) Spectroscopy | Absorbance at 280 nm | Protein quantification. | youtube.comjascoinc.comresearchgate.net |

| UV-Visible (UV-Vis) Spectroscopy | Spectral changes | Monitoring protein-nanoparticle interactions. | nih.gov |

Computational Approaches for Predicting Reactivity and Interactions

Computational methods are increasingly being employed to complement experimental data by providing predictive insights into the behavior of proteins containing this compound. These approaches can model the reactivity of the incorporated UAA and predict its interactions within the protein and with other molecules.

Predicting Reactivity: Computational techniques can be used to estimate the reactivity of the azide group. For example, machine learning models have been developed to predict the thermal stability and potential hazards of organic azides, which is crucial for handling these compounds safely. researchgate.net Density Functional Theory (DFT) studies can be used to investigate the electronic structure of the azido-amino acid and understand its reactivity in different chemical environments, such as its participation in click chemistry reactions. ebi.ac.uk

Table 4: Computational Approaches for Azido-Functionalized Proteins

| Computational Method | Application | Predicted Property | Reference |

| Machine Learning | Safety Assessment | Thermal stability and decomposition temperature of organic azides. | researchgate.net |

| Density Functional Theory (DFT) | Reactivity Analysis | Electronic structure and reactivity in different chemical environments. | ebi.ac.uk |

| Molecular Modeling/Simulation | Structural and Functional Prediction | Effects of UAA incorporation on protein structure and prediction of protein-protein interactions. | nih.gov |

Future Perspectives and Emerging Research Directions

Expansion of the Genetic Code Beyond 20+1 Canonical Amino Acids

The natural genetic code is limited to 20 canonical amino acids, with selenocysteine (B57510) and pyrrolysine sometimes referred to as the 21st and 22nd. portlandpress.commdpi.com The ability to incorporate UAAs like 4-azido-L-phenylalanine represents a significant expansion of this code, offering a much broader chemical diversity for protein engineering. portlandpress.comnih.gov This is achieved by repurposing codons, most commonly the amber stop codon (UAG), and developing orthogonal aminoacyl-tRNA synthetase/tRNA pairs that specifically recognize the UAA and not any of the endogenous amino acids. portlandpress.comnih.gov

Future research is focused on moving beyond the incorporation of a single type of UAA. The development of multiple, mutually orthogonal synthetase/tRNA pairs will allow for the simultaneous incorporation of several different UAAs into a single protein. nih.govacs.org This will enable the construction of proteins with multiple, distinct functionalities, such as different spectroscopic probes for FRET studies or various reactive handles for multi-step chemical modifications. nih.gov Furthermore, the evolution of ribosomes and the use of quadruplet codons are being explored to create additional "blank" codons, further expanding the coding capacity of the cell. nih.govbaseclick.eu

| Milestone | Description | Key Researchers/Institutions |

| First UAA Incorporation | The first demonstration of ribosome-mediated incorporation of an unnatural amino acid into proteins in E. coli. | Peter Schultz (2002) nih.gov |

| Quadruplet Codon Decoding | Evolution of a ribosome capable of decoding four-base codons, enabling the incorporation of multiple UAAs. | H. Neumann et al. (2010) baseclick.eu |

| Autonomous Biosynthesis of UAAs | Engineering organisms to produce their own UAAs, removing the need for external supplementation. nih.gov | Various labs, ongoing research nih.govbiorxiv.org |

Integration of 4-Azido-L-Phenylalanine-Based Strategies with Synthetic Biology

Synthetic biology aims to design and construct new biological parts, devices, and systems. The incorporation of UAAs like 4-azido-L-phenylalanine provides a powerful tool for building novel synthetic biological circuits and pathways. nih.govresearchwithrutgers.comresearchgate.net The azide (B81097) group can be used to control protein activity, localization, and interactions in a highly specific manner.

For instance, proteins can be engineered to be "caged" with a photolabile group attached to the azide moiety. The protein remains inactive until it is exposed to light, which cleaves the caging group and restores function. This allows for precise spatial and temporal control over protein activity within a living cell. Furthermore, the azide handle can be used to assemble complex protein scaffolds or to tether enzymes in a synthetic metabolic pathway, thereby increasing its efficiency. The integration of UAA incorporation with other synthetic biology tools, such as CRISPR-Cas9 for genome editing and engineered signaling pathways, will enable the construction of highly sophisticated and programmable biological systems. researchgate.net

High-Throughput Screening and Directed Evolution for UAA-Modified Proteins

While the ability to incorporate UAAs is a significant advancement, the resulting modified proteins often exhibit reduced stability or activity. caltech.edu High-throughput screening (HTS) and directed evolution are powerful techniques to optimize the function of these UAA-containing proteins. caltech.edunih.gov

HTS platforms, often based on microtiter plates and fluorescent reporters like GFP, allow for the rapid screening of large libraries of protein variants. nih.govresearchgate.net This enables the identification of mutations that not only tolerate the UAA but also enhance the desired protein function. nih.gov For example, a microtiter plate-based system was developed to optimize the incorporation of propargyl-L-lysine and an azido-functionalized amino acid into eGFP. nih.gov

Directed evolution mimics the process of natural selection in the laboratory to evolve proteins with desired properties. nih.govcardiff.ac.uk By creating libraries of mutant proteins containing a UAA and selecting for improved function over multiple generations, it is possible to significantly enhance the performance of the modified protein. nih.gov This approach has been used to evolve enzymes with unnatural catalytic amino acids, boosting their turnover frequency by nearly 100-fold. nih.gov The combination of UAA incorporation with HTS and directed evolution will be crucial for developing robust and efficient UAA-modified proteins for various applications.

Q & A

Q. How should researchers address inconsistencies in cross-study comparisons of azide-alkyne reaction kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.